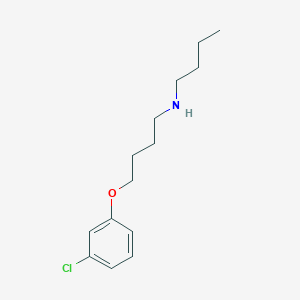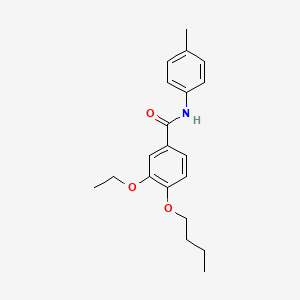
N-butyl-4-(3-chlorophenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(3-chlorophenoxy)-1-butanamine, also known as Bupropion, is a medication that is commonly used to treat depression and smoking cessation. It is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) that works by increasing the levels of these neurotransmitters in the brain.
Mechanism of Action
N-butyl-4-(3-chlorophenoxy)-1-butanamine works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression. N-butyl-4-(3-chlorophenoxy)-1-butanamine also has an effect on the nicotinic acetylcholine receptors in the brain, which can reduce cravings and withdrawal symptoms in individuals who are trying to quit smoking.
Biochemical and Physiological Effects:
N-butyl-4-(3-chlorophenoxy)-1-butanamine has been found to have several biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. N-butyl-4-(3-chlorophenoxy)-1-butanamine has also been found to increase the levels of certain hormones such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
N-butyl-4-(3-chlorophenoxy)-1-butanamine has several advantages for use in lab experiments. It is a well-studied medication that has been extensively researched for its effectiveness in treating depression and smoking cessation. It is also relatively easy to administer and has a low risk of side effects. However, one limitation of using N-butyl-4-(3-chlorophenoxy)-1-butanamine in lab experiments is that it may not be effective in all individuals, as its effectiveness can vary depending on the individual's genetic makeup and other factors.
Future Directions
There are several future directions for research on N-butyl-4-(3-chlorophenoxy)-1-butanamine. One area of research is the potential use of N-butyl-4-(3-chlorophenoxy)-1-butanamine in the treatment of other conditions such as ADHD and obesity. Another area of research is the development of new formulations of N-butyl-4-(3-chlorophenoxy)-1-butanamine that may be more effective or have fewer side effects. Additionally, research is needed to better understand the mechanisms of action of N-butyl-4-(3-chlorophenoxy)-1-butanamine and how it affects the brain and body.
Synthesis Methods
The synthesis of N-butyl-4-(3-chlorophenoxy)-1-butanamine involves the reaction of 3-chlorophenol with butylamine in the presence of a base to form 3-chlorophenylbutylamine. This intermediate is then reacted with chlorobutane to form N-butyl-4-(3-chlorophenoxy)-1-butanamine.
Scientific Research Applications
N-butyl-4-(3-chlorophenoxy)-1-butanamine has been extensively studied for its effectiveness in treating depression and smoking cessation. It has also been studied for its potential use in the treatment of other conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. N-butyl-4-(3-chlorophenoxy)-1-butanamine has been found to be effective in reducing symptoms of depression and improving mood in individuals with major depressive disorder. It has also been found to be effective in helping individuals quit smoking by reducing cravings and withdrawal symptoms.
properties
IUPAC Name |
N-butyl-4-(3-chlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-9-16-10-4-5-11-17-14-8-6-7-13(15)12-14/h6-8,12,16H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXQKXHVBEILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(3-chlorophenoxy)butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)
![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)